molecular formula C20H16ClNO4 B1280405 10-Methyl-9-phenylacridinium Perchlorate CAS No. 36519-61-6

10-Methyl-9-phenylacridinium Perchlorate

Cat. No.: B1280405
CAS No.: 36519-61-6
M. Wt: 369.8 g/mol
InChI Key: NRNCXGCGIKATGE-UHFFFAOYSA-M
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Mechanism of Action

Mode of Action

It has been mentioned as a catalyst for the reduction of aromatic ketones

Biochemical Pathways

Given its role as a catalyst in the reduction of aromatic ketones , it may be involved in metabolic pathways related to these compounds. The downstream effects of these interactions would depend on the specific reactions facilitated by the compound.

Result of Action

As a catalyst for the reduction of aromatic ketones

Biochemical Analysis

Biochemical Properties

10-Methyl-9-phenylacridinium Perchlorate plays a significant role in biochemical reactions, particularly in oxidative stress studies . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with oxidative enzymes, influencing their activity and thereby affecting the oxidative stress response in cells . The nature of these interactions often involves the modulation of enzyme activity, either through direct binding or through indirect effects on the enzyme’s environment.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to alter the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and overall cell function . Additionally, it can impact cell signaling pathways by modulating the activity of key signaling molecules, thereby influencing various cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and proteins, leading to changes in their activity . This binding can result in either inhibition or activation of the enzyme, depending on the specific context. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors to consider. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its effectiveness . Long-term effects on cellular function have also been observed, with prolonged exposure leading to alterations in cell metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can have beneficial effects, such as enhancing oxidative stress response and improving cell function . At higher doses, toxic or adverse effects can occur, including cell damage and impaired cellular function . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress response and cellular metabolism . These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism . The compound’s involvement in these pathways highlights its importance in regulating cellular function and maintaining cellular homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions are crucial for the compound’s activity and function, as they determine its availability and concentration within different parts of the cell .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and its overall effectiveness in modulating cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Methyl-9-phenylacridinium Perchlorate typically involves the reaction of 10-methylacridinium with phenyl groups under specific conditions. The reaction is carried out in the presence of perchloric acid, which acts as a catalyst and provides the perchlorate anion . The reaction conditions often include controlled temperature and pH to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The compound is usually produced in batches, and the final product is subjected to rigorous quality control measures to ensure its suitability for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

10-Methyl-9-phenylacridinium Perchlorate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve controlled temperature, pressure, and pH to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield different acridinium derivatives, while reduction could produce simpler phenylacridinium compounds .

Scientific Research Applications

10-Methyl-9-phenylacridinium Perchlorate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-Methyl-9-phenylacridinium Perchlorate is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its perchlorate anion provides stability and enhances its utility in various chemical and biological applications .

Properties

IUPAC Name

10-methyl-9-phenylacridin-10-ium;perchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N.ClHO4/c1-21-18-13-7-5-11-16(18)20(15-9-3-2-4-10-15)17-12-6-8-14-19(17)21;2-1(3,4)5/h2-14H,1H3;(H,2,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRNCXGCGIKATGE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20462489
Record name 10-Methyl-9-phenylacridin-10-ium perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36519-61-6
Record name 10-Methyl-9-phenylacridin-10-ium perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10-Methyl-9-phenylacridinium Perchlorate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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